molecular formula C11H13NO5S B13679257 Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate

Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate

Cat. No.: B13679257
M. Wt: 271.29 g/mol
InChI Key: CKCJEQFMSMZKEV-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate is a chemical compound with the molecular formula C11H13NO5S. It is a member of the oxathiazolidine family, characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate typically involves the alkylation of the corresponding sodium salt with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at room temperature. The product is then purified through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.

Scientific Research Applications

Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
  • 4-Hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamide
  • Methyl 7-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate

Uniqueness

Benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate is unique due to its specific structural features, such as the presence of a benzyl group and a dioxooxathiazolidine ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

benzyl 4-methyl-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

CKCJEQFMSMZKEV-UHFFFAOYSA-N

Canonical SMILES

CC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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